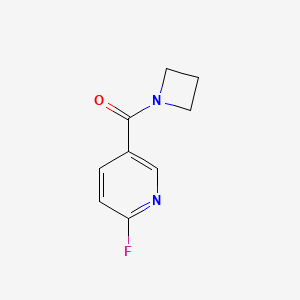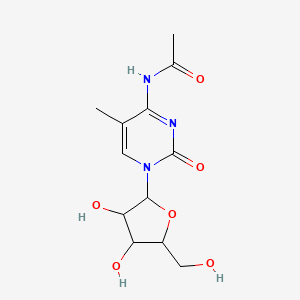
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine is an organic compound that features a benzyl group substituted with ethynyl and fluoro groups, and an isopropylamine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine typically involves multi-step organic reactions. One possible route could include:
Starting Material: A benzyl compound with appropriate substituents.
Ethynylation: Introduction of the ethynyl group using reagents like ethynyl magnesium bromide.
Fluorination: Introduction of the fluoro group using reagents like Selectfluor.
Amination: Introduction of the isopropylamine group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ethynyl group to an ethyl group.
Substitution: The compound could participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzyl ketone, while reduction could yield a fully saturated benzylamine.
Scientific Research Applications
Chemistry
The compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, the compound might be used to study the effects of ethynyl and fluoro substituents on biological activity.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific enzymes or receptors.
Industry
In industry, the compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the ethynyl, fluoro, and isopropylamine groups.
Comparison with Similar Compounds
Similar Compounds
(3-Ethynyl-5-fluoro-benzyl)-methyl-amine: Similar structure but with a methyl group instead of isopropylamine.
(3-Ethynyl-5-chloro-benzyl)-isopropyl-amine: Similar structure but with a chloro group instead of fluoro.
(3-Ethynyl-5-fluoro-phenyl)-isopropyl-amine: Similar structure but with a phenyl group instead of benzyl.
Uniqueness
The unique combination of ethynyl, fluoro, and isopropylamine groups in (3-Ethynyl-5-fluoro-benzyl)-isopropyl-amine may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H14FN |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
N-[(3-ethynyl-5-fluorophenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H14FN/c1-4-10-5-11(7-12(13)6-10)8-14-9(2)3/h1,5-7,9,14H,8H2,2-3H3 |
InChI Key |
GTUTYWYIKPVQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)












